7-Amino-3-(benzotriazol-1-yl)chromen-2-one
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Overview
Description
7-Amino-3-(benzotriazol-1-yl)chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and fluorescence studies. The presence of both amino and benzotriazolyl groups in its structure makes it a versatile molecule for further functionalization and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(benzotriazol-1-yl)chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(benzotriazol-1-yl)chromen-2-one, which can be synthesized from salicylaldehyde and benzotriazole through a condensation reaction.
Amination: The 3-(benzotriazol-1-yl)chromen-2-one is then subjected to an amination reaction using ammonia or an amine source under suitable conditions to introduce the amino group at the 7-position.
Industrial Production Methods
This could include the use of continuous flow reactors, microwave-assisted synthesis, and other green chemistry techniques to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The benzotriazolyl group can be reduced to form various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazolyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Hydrogenated benzotriazolyl derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-Amino-3-(benzotriazol-1-yl)chromen-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological studies due to its potential antimicrobial, anticancer, and anti-inflammatory properties. It can be used as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound can be used in the development of fluorescent dyes and materials. Its chromen-2-one core is known for its strong fluorescence, making it useful in the creation of sensors and imaging agents .
Mechanism of Action
The mechanism of action of 7-Amino-3-(benzotriazol-1-yl)chromen-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzotriazolyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: Known for its use in fluorescence studies.
3-Benzotriazolylcoumarin: Similar structure but lacks the amino group.
7-Hydroxy-3-(benzotriazol-1-yl)chromen-2-one: Hydroxy group instead of amino group.
Uniqueness
7-Amino-3-(benzotriazol-1-yl)chromen-2-one is unique due to the presence of both amino and benzotriazolyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
7-amino-3-(benzotriazol-1-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c16-10-6-5-9-7-13(15(20)21-14(9)8-10)19-12-4-2-1-3-11(12)17-18-19/h1-8H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPDBNZNIPKLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=CC4=C(C=C(C=C4)N)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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